(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a naphthalene ring substituted with ethoxy groups, a fluorobenzyl group, and a thiazolidine-2,4-dione moiety.
Preparation Methods
The synthesis of (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,7-diethoxy-1-naphthaldehyde with 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and pathways, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species and mitigating cellular damage .
Comparison with Similar Compounds
(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione can be compared with other similar compounds such as:
5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione: This compound has similar structural features but differs in the substituents on the naphthalene and benzyl groups.
5-[(2,7-Diethoxy-1-naphthyl)methylene]-3-(4-bromobenzyl)-1,3-thiazolidine-2,4-dione: This compound has a bromine atom instead of a fluorine atom on the benzyl group, which may result in different chemical reactivity and biological activity.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H22FNO4S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H22FNO4S/c1-3-30-19-11-7-17-8-12-22(31-4-2)21(20(17)13-19)14-23-24(28)27(25(29)32-23)15-16-5-9-18(26)10-6-16/h5-14H,3-4,15H2,1-2H3/b23-14- |
InChI Key |
KFKIZYYLBUQWBA-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OCC |
SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OCC |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OCC |
Origin of Product |
United States |
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